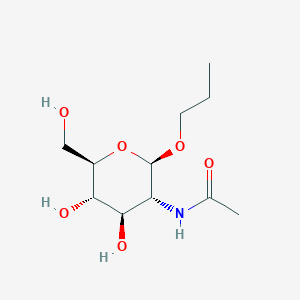

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Descripción general

Descripción

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound extensively employed in the biomedical sector serving as a catalyst for drug development and research . It focuses on ailments of multiple afflictions, encompassing bacterial infections, inflammation, and autoimmune disorders .

Synthesis Analysis

A concise and convenient route that may be easily scaled is reported for the preparation of unprotected β-glucopyranosides of N-acetyl-D-glucosamine . The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .Molecular Structure Analysis

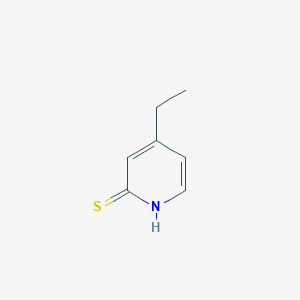

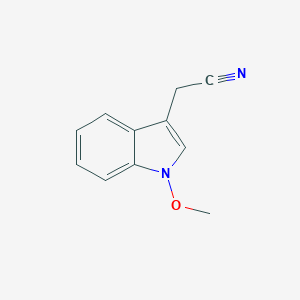

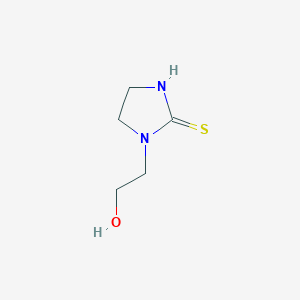

The molecular formula of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C11H21NO6 . The average mass is 263.288 Da and the monoisotopic mass is 263.136902 Da .Chemical Reactions Analysis

The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Aplicaciones Científicas De Investigación

Chemical Synthesis

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a building block in a variety of synthetic reactions . It’s a versatile compound that can be used to create more complex molecules in chemical synthesis.

Biological Research

This compound has been used in biological research, particularly in studies involving bacteria like Escherichia coli . It’s been found that E. coli maintains low levels of nonspecific esterase activity when exposed to acetylated and glycosylated compounds like Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside.

Insect Behavior Studies

Research has been conducted on the use of similar compounds in the design of larval chemical attractants . These attractants are based on the odorant response spectra of odorant receptors in insects like the cotton bollworm.

Biochemical Studies

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be used in biochemical studies due to its interactions with various enzymes and biological systems. Its effects on the esterase activity of E. coli suggest potential applications in studying enzyme kinetics and mechanisms .

Safety and Hazards

Mecanismo De Acción

Target of Action

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily used to synthesize derivatives of N-acetylglucosamine . N-acetylglucosamine is a monosaccharide derivative of glucose and serves as a key component in the structure of bacterial cell walls and fungal cell walls .

Mode of Action

The compound interacts with its targets by serving as a glycosyl acceptor . It is involved in the biosynthesis of Nod factors, which are signaling molecules produced by bacteria known as rhizobia during the initiation of nodules on the root of legumes .

Biochemical Pathways

The compound is involved in the chitin oligosaccharide synthesis pathway . This pathway starts by glycosyl transfer to O4 of the reducing-terminal residue . The synthesized chitin oligosaccharides play a crucial role in the development of organisms like rhizobia and zebrafish embryos .

Pharmacokinetics

It is known that the compound is soluble in dmso, water, and methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is the production of derivatives of N-acetylglucosamine . These derivatives are crucial for the structural integrity of bacterial and fungal cell walls .

Action Environment

The action, efficacy, and stability of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound should be stored at 0 to 8 °C to maintain its stability

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKFRTNUONNUBH-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596398 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

70832-36-9 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

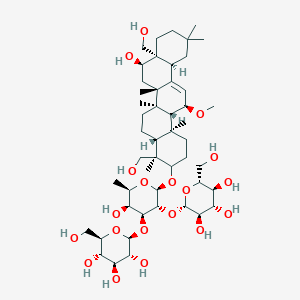

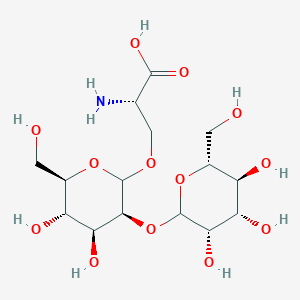

Q1: How was propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to study sugar-lectin interactions?

A1: The researchers synthesized a glycogel by copolymerizing propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with acrylamide and N,N'-methylenebisacrylamide. [] This created a polyacrylamide gel with covalently attached 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residues, mimicking a surface with sugar moieties. This glycogel was then used in affinity electrophoresis (AEP) to study the interaction between GlcNAc and specific lectins, such as wheat germ agglutinin (WGA). The mobility of WGA within the gel decreased with increasing GlcNAc density, indicating a binding interaction between the lectin and the sugar. [] This method allowed for a direct analysis of sugar-lectin interaction and even facilitated the determination of the association constant between WGA and GlcNAc. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)

![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)